molecular formula C11H12F3NO2 B14875449 Propyl (2-(trifluoromethyl)phenyl)carbamate

Propyl (2-(trifluoromethyl)phenyl)carbamate

Cat. No.: B14875449
M. Wt: 247.21 g/mol
InChI Key: MLOMANLWAGBZMO-UHFFFAOYSA-N
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Description

Propyl (2-(trifluoromethyl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with propyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as flash chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

Propyl (2-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Propyl (2-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl (2-(trifluoromethyl)phenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity of the compound to the enzyme, leading to effective inhibition. This mechanism is particularly useful in the development of pharmaceuticals targeting specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Propyl (3,5-bis(trifluoromethyl)phenyl)carbamate
  • Propyl N-butyl-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)carbamate

Uniqueness

Propyl (2-(trifluoromethyl)phenyl)carbamate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced biological activity, making it a preferred choice for various applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

propyl N-[2-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H12F3NO2/c1-2-7-17-10(16)15-9-6-4-3-5-8(9)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)

InChI Key

MLOMANLWAGBZMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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